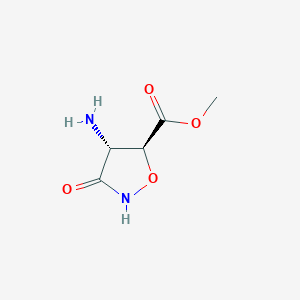
Distillates (petroleum), hydrodesulfurized full-range middle
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Distillates (petroleum), hydrodesulfurized full-range middle, also known as Heavy Fuel oil, is a complex combination of hydrocarbons obtained by treating a petroleum stock with hydrogen . It is part of the middle distillate fuels, which include jet fuel, diesel fuel, and the lighter grades of fuel oil . These are taken off the middle of a distillation column, below the light ends such as gasoline and naphtha, and above the heavy ends and resids .
Synthesis Analysis
The synthesis of these distillates involves the process of hydrodesulfurization . This is a catalytic chemical process widely used to remove sulfur (S) from natural gas and from refined petroleum products . The purpose of removing the sulfur is to reduce the sulfur dioxide (SO2) emissions that result from using those fuels in various forms of fuel combustion .Molecular Structure Analysis
The dominant components of these distillates would be alkanes in the C12–C15 range, alkylcyclohexanes, and alkylbenzenes . Derivatives of decalin, naphthalene, or larger compounds could be in solution at low concentrations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these distillates primarily involve the catalytic hydrogenation of organic substances . The property of finely divided nickel to catalyze the fixation of hydrogen on hydrocarbon double bonds was discovered by the French chemist Paul Sabatier in 1897 .Physical and Chemical Properties Analysis
The physical and chemical properties of these distillates include a boiling range of approximately 205°C to 400°C . Other important properties include its flash point and cloud point . The flash points of various kerosenes vary widely, but all are above normal ambient temperatures, e.g. 45 °C . The cloud point measures the temperature at which wax crystals begin to precipitate from solution .Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
101316-57-8 |
|---|---|
Molekularformel |
C5H5N3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



